molecular formula C12H12N4OS B6519878 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-00-9

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519878
CAS No.: 933006-00-9
M. Wt: 260.32 g/mol
InChI Key: XEDUWFGYWXQVSC-UHFFFAOYSA-N
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Description

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings.

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide are PARP-1 and EGFR . These targets play a crucial role in cell proliferation and survival. PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts their normal function, leading to changes in cellular processes such as DNA repair and cell growth .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and cell death . On the other hand, the inhibition of EGFR disrupts the cell growth and differentiation pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . For example, one study found that a similar compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves the formation of the triazole and thiazole rings followed by their fusion. One common method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with benzoyl chloride under reflux conditions in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl group and the benzamide moiety can enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-8-3-2-4-9(7-8)10(17)13-11-14-15-12-16(11)5-6-18-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDUWFGYWXQVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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